4-(1-Piperazinyl)-1H-benzimidazole: A Privileged Scaffold in GPCR Antagonist Design
4-(1-Piperazinyl)-1H-benzimidazole: A Privileged Scaffold in GPCR Antagonist Design
Topic: 4-(1-Piperazinyl)-1H-benzimidazole: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The compound 1-(1H-benzimidazol-4-yl)piperazine (commonly referred to in literature as 4-(1-piperazinyl)-1H-benzimidazole or the 4-piperazinylbenzimidazole template) represents a "privileged scaffold" in medicinal chemistry. It is structurally distinct from the more common 2-substituted benzimidazoles, featuring a piperazine moiety directly attached to the C4 position of the benzene ring of the benzimidazole core.
This scaffold has gained significant prominence as the core pharmacophore for Gonadotropin-Releasing Hormone (GnRH) antagonists , most notably exemplified by the clinical candidate WAY-207024 . Its unique geometry allows for dual engagement of G-Protein Coupled Receptor (GPCR) binding pockets, making it a critical template for designing ligands targeting the GnRH receptor, dopamine receptors (D2/D4), and serotonin receptors (5-HT).
Chemical Structure and Properties[1][2][3][4][5][6][7][8]
Identity and Nomenclature[5]
-
IUPAC Name: 4-(piperazin-1-yl)-1H-benzimidazole
-
Common Name: 4-Piperazinylbenzimidazole
-
CAS Number: 84806-71-3 (as trihydrobromide salt)
-
Molecular Formula: C₁₁H₁₄N₄
-
Molecular Weight: 202.26 g/mol
Structural Analysis
The molecule consists of a fused benzene-imidazole ring system (benzimidazole) with a piperazine ring attached via a C-N bond at the 4-position.
-
Tautomerism: The benzimidazole ring exists in tautomeric equilibrium (1H- and 3H- forms). However, substitution at the 4-position renders the two nitrogens non-equivalent, creating distinct 4-substituted and 7-substituted tautomers. In solution, the 4-substituted form is often stabilized by intramolecular hydrogen bonding if a proton donor is present on the substituent, though for piperazine, steric factors dominate.
-
Basicity: The molecule contains three basic nitrogen centers:[1]
-
Piperazine secondary amine (N4'): Highly basic (pKa ~9.8).
-
Benzimidazole imidazole nitrogen (N3): Moderately basic (pKa ~5.6).
-
Piperazine tertiary amine (N1'): Weakly basic due to conjugation with the aromatic ring (aniline-like character).
-
Physicochemical Properties
| Property | Value / Characteristic | Implication for Drug Design |
| LogP | ~1.5 - 2.0 (Predicted) | Moderate lipophilicity; good CNS penetration potential. |
| Solubility | Low in neutral water; High in acidic media. | Free base often requires salt formation (e.g., HCl, HBr) for formulation. |
| H-Bond Donors | 2 (Benzimidazole NH, Piperazine NH) | Critical for receptor anchoring (e.g., Asp residues in GPCRs). |
| H-Bond Acceptors | 3 | Facilitates water solubility and receptor interaction. |
Synthesis Methodologies
The synthesis of the 4-piperazinylbenzimidazole core is non-trivial due to the electronic deactivation of the benzimidazole ring toward nucleophilic substitution. The most robust "Expertise-Validated" route builds the benzimidazole after installing the piperazine.
Validated Synthetic Route (Nucleophilic Aromatic Substitution Strategy)
This protocol avoids the difficult arylation of a pre-formed benzimidazole by installing the piperazine on a nitro-aniline precursor.
Step 1: SNAr Displacement
Precursor: 3-Fluoro-2-nitroaniline (or 1,2-difluoro-3-nitrobenzene). Reagent: Piperazine (excess). Conditions: 100°C, neat or in DMSO/NMP. Mechanism: The nitro group at position 2 activates the fluorine at position 3 for nucleophilic displacement by the piperazine nitrogen.
-
Note: Regioselectivity is controlled by the ortho-nitro effect.
Step 2: Nitro Reduction
Precursor: 2-Nitro-3-(piperazin-1-yl)aniline. Reagents: H₂/Pd-C or Fe/Acetic Acid. Product: 3-(Piperazin-1-yl)benzene-1,2-diamine. Critical Control: The diamine is oxidation-sensitive (turns dark/purple) and should be used immediately in the next step.
Step 3: Benzimidazole Cyclization
Reagents: Formic acid (for unsubstituted C2) or an aldehyde + oxidant (e.g., Na₂S₂O₅) for C2-substituted derivatives. Conditions: Reflux.[2] Outcome: Formation of the imidazole ring closing between the two amino groups.
Visualization of Synthesis Pathway
Caption: Step-wise synthesis of the 4-piperazinylbenzimidazole scaffold starting from 3-fluoro-2-nitroaniline.
Biological Activity & Mechanism of Action[2][5][10]
Primary Target: GnRH Receptor Antagonism
The 4-piperazinylbenzimidazole scaffold is the structural engine behind potent GnRH antagonists like WAY-207024 .[3]
-
Mechanism: Competitive antagonism of the Gonadotropin-Releasing Hormone (GnRH) receptor.
-
Binding Mode: The benzimidazole core mimics the Trp residue of the native GnRH peptide, while the piperazine extends into a solvent-exposed region or a secondary binding pocket (often interacting with Asp residues via the basic amine).
-
Therapeutic Outcome: Inhibition of the Gq-coupled signaling cascade, preventing the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This is utilized in treating hormone-dependent conditions like endometriosis and prostate cancer.
Signaling Pathway Inhibition
The antagonist blocks the native ligand (GnRH) from activating the Gαq protein.
Caption: Mechanism of GnRH signaling inhibition by 4-piperazinylbenzimidazole antagonists.
Experimental Protocols
Protocol: Synthesis of 3-(Piperazin-1-yl)benzene-1,2-diamine (Key Intermediate)
Objective: To generate the electron-rich diamine precursor for benzimidazole formation.
-
Reagents: 3-Fluoro-2-nitroaniline (1.0 eq), Piperazine (3.0 eq), DMSO (5 vol).
-
Procedure:
-
Dissolve 3-fluoro-2-nitroaniline in DMSO in a round-bottom flask.
-
Add piperazine (excess is crucial to prevent bis-substitution).
-
Heat to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Pour reaction mixture into crushed ice/water. The yellow/orange solid (2-nitro-3-piperazinylaniline) precipitates.
-
Filter, wash with water, and dry.[4]
-
-
Reduction:
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 12 hours.
-
Filter through Celite. Use the filtrate immediately for the next step to avoid oxidation.
-
Protocol: Radioligand Binding Assay (GnRH Receptor)
Objective: To determine the binding affinity (
-
Membrane Preparation: Use CHO cells stably expressing human GnRH receptor. Homogenize and centrifuge to isolate membranes.
-
Ligand: [¹²⁵I]-GnRH (agonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.
-
Procedure:
-
Incubate membranes (20 µg protein) with [¹²⁵I]-GnRH (0.1 nM) and increasing concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).
-
Incubate for 60 min at room temperature.
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity using a gamma counter.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and convert to
using the Cheng-Prusoff equation.
References
-
Pelletier, J. C., et al. (2009).[3] "Discovery of 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024): An Orally Active Antagonist of the Gonadotropin Releasing Hormone Receptor (GnRH-R)."[3][5] Journal of Medicinal Chemistry, 52(7), 2148–2152.[3] Link
-
Chengalvala, M. V., et al. (2010). "Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor." Bioorganic & Medicinal Chemistry Letters, 20(8), 2512-2515.[5] Link
-
PubChem Compound Summary. (2024). "1-(4-Piperidinyl)-1H-benzimidazole" (Related Scaffold Data).[6] National Center for Biotechnology Information. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2024). "GnRH Receptor Antagonists: WAY-207024."[3][5] Link
Sources
- 1. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024): an orally active antagonist of the gonadotropin releasing hormone receptor (GnRH-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride|CAS 1193390-56-5 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015076760A1 - Production method for producing n-benzyl-2-(2-nitro-1h-imidazol-1-yl)acetamide - Google Patents [patents.google.com]
